N-phenyl-N-[(E)-1-phenylethylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Scientific Research Applications
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline typically involves the reaction of benzophenone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted hydrazones .
Mechanism of Action
The mechanism of action of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-phenyl-, 2-phenylhydrazone: This compound has a similar structure but with one less phenyl group.
Benzophenone hydrazone: Another similar compound with slight structural variations.
Uniqueness
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-phenyl-, 2,2-diphenylhydrazone involves the reaction of acetophenone with phenylhydrazine followed by the addition of benzophenone. The resulting product is then purified through recrystallization.", "Starting Materials": [ "Acetophenone", "Phenylhydrazine", "Benzophenone", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of acetophenone in 50 mL of ethanol in a round-bottom flask.", "Step 2: Add 10 g of phenylhydrazine to the flask and stir the mixture for 30 minutes at room temperature.", "Step 3: Add 10 g of benzophenone to the flask and stir the mixture for an additional 30 minutes.", "Step 4: Heat the mixture to reflux for 2 hours.", "Step 5: Allow the mixture to cool to room temperature and filter the solid product.", "Step 6: Recrystallize the product from ethanol to obtain Ethanone, 1-phenyl-, 2,2-diphenylhydrazone." ] } | |
CAS No. |
3741-90-0 |
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3/b21-17+ |
InChI Key |
AGBSHMKRSVRCNP-HEHNFIMWSA-N |
Isomeric SMILES |
C/C(=N\N(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.